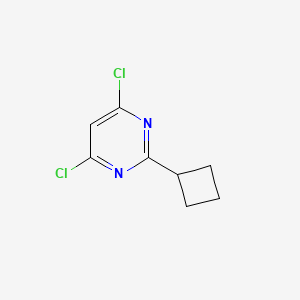
4,6-Dichloro-2-cyclobutylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-cyclobutylpyrimidine is a chemical compound with the molecular formula C8H8Cl2N2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-cyclobutylpyrimidine, often involves the use of organolithium reagents . Another method involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-cyclobutylpyrimidine is represented by the InChI code1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2 . The molecular weight of this compound is 203.07 . Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-cyclobutylpyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .Physical And Chemical Properties Analysis
4,6-Dichloro-2-cyclobutylpyrimidine is a solid substance . It should be stored at -20°C in a sealed storage, away from moisture .科学的研究の応用
Chemical Properties
“4,6-Dichloro-2-cyclobutylpyrimidine” has a CAS Number of 1353856-95-7 and a molecular weight of 203.07 . It is a solid substance that should be stored at -20°C, sealed, and away from moisture .
Synthesis of Pyrimidine Derivatives
“4,6-Dichloro-2-cyclobutylpyrimidine” can be used in the synthesis of pyrimidine derivatives . Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of these derivatives .
Aromatic Nucleophilic Substitution Reactions
This compound can undergo aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Building of Pyrimidine-based Compound Precursors
This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . This is significant as the pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .
Regioselective Synthetic Strategy
Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
Incorporation of Nucleophiles
The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This includes Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .
作用機序
Safety and Hazards
将来の方向性
While specific future directions for 4,6-Dichloro-2-cyclobutylpyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. This includes the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in various applications.
特性
IUPAC Name |
4,6-dichloro-2-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXBNBIBVQUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-cyclobutylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

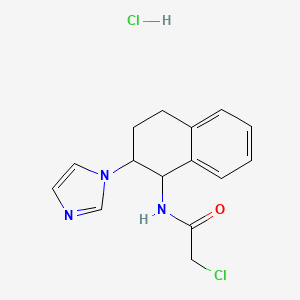
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)
![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)
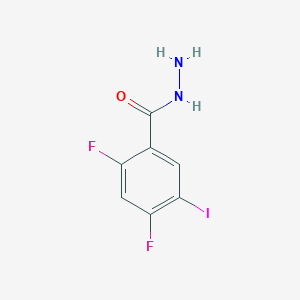
![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)
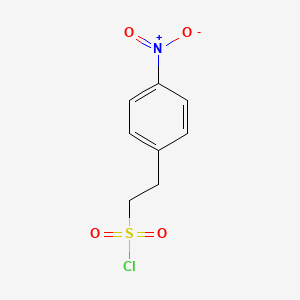
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)
![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)
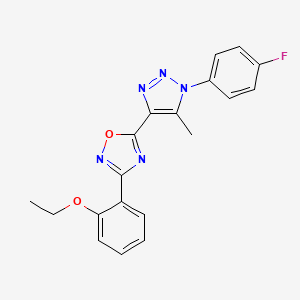
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)
